molecular formula C16H14F3IN2O3S B3649566 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3649566
M. Wt: 498.3 g/mol
InChI Key: MBFTXOXLFDJCCC-UHFFFAOYSA-N
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Description

The compound “N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The molecule also contains a trifluoromethyl group (-CF3), which is often used in drug design to improve stability and lipophilicity. The presence of an iodophenyl group suggests that this compound might be used in medicinal chemistry, as iodine is often used in radiolabeling for diagnostic imaging .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the iodophenyl and trifluoromethyl groups. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions. The iodophenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the trifluoromethyl group could increase its lipophilicity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3IN2O3S/c1-26(24,25)22(14-7-5-12(20)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFTXOXLFDJCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide

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